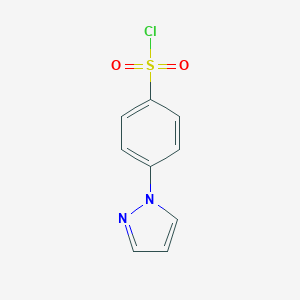

4-(1H-吡唑-1-基)苯磺酰氯

描述

The compound "4-(1H-Pyrazol-1-yl)benzenesulfonyl chloride" is a derivative of benzenesulfonamide, which is a functional group often found in various pharmaceuticals and organic compounds. The presence of the pyrazole ring, a five-membered heterocycle with two nitrogen atoms, suggests potential biological activity and makes it a valuable scaffold for chemical synthesis .

Synthesis Analysis

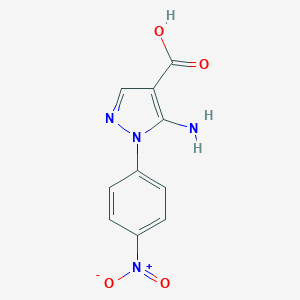

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, 1,3,5-Tris(hydrogensulfato) benzene has been used as a catalyst for the synthesis of pyrazol-5-ol derivatives, indicating that similar sulfonated benzene compounds can be used in the synthesis of related structures . Additionally, the conversion of carboxylic acids to amides, as seen in the functionalization reactions of pyrazole carboxylic acid and acid chloride, suggests a pathway that could potentially be adapted for the synthesis of 4-(1H-Pyrazol-1-yl)benzenesulfonyl chloride .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of nitrogen atoms in the ring, which can influence the electronic properties of the molecule. For example, the coplanarity of the pyrazole and benzenesulfonamide rings in a related compound suggests that the molecular structure of 4-(1H-Pyrazol-1-yl)benzenesulfonyl chloride might also exhibit a degree of planarity, affecting its reactivity and interaction with other molecules .

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions. The silver-catalyzed synthesis of N-aryl-1H-pyrazolyl substituted benzenesulfonamides from ynamides and pyrazoles is an example of a reaction forming a new C-N bond, which could be relevant for the functionalization of the 4-(1H-Pyrazol-1-yl)benzenesulfonyl chloride molecule . Moreover, the formation of azo compounds and triazenes from pyrazole derivatives indicates the versatility of these compounds in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary widely. For instance, the Ki values for inhibition of enzymes by benzenesulfonamide derivatives suggest that these compounds can have significant biological activity . The thermal stability of polytopic azoles also indicates that the 4-(1H-Pyrazol-1-yl)benzenesulfonyl chloride could be stable under various conditions . Furthermore, the antimicrobial and antioxidant activities of some pyrazole derivatives highlight the potential applications of these compounds in medicinal chemistry .

科学研究应用

抗利什曼病结构

“4-(1H-吡唑-1-基)苯磺酰氯” 已被用于合成新型活性抗利什曼病结构 . 利什曼病是一种被忽视的疾病,每年造成约 56,000 人死亡 . 从“4-(1H-吡唑-1-基)苯磺酰氯” 衍生而来的化合物对利什曼原虫犬型和利什曼原虫亚马逊型显示出活性特征 . 对 L. 犬型 的两种化合物的特征与戊烷咪定相似,但细胞毒性更低 .

抗寄生虫活性

“4-(1H-吡唑-1-基)苯磺酰氯” 的磺酰胺官能团可以表现出抗寄生虫活性 . 这与之前的文献一致,该文献表明磺酰胺官能团可以表现出抗寄生虫以及抗细菌和抗病毒 HIV 活性 .

杂环构建模块

“4-(1H-吡唑-1-基)苯磺酰氯” 被用作化学合成中的杂环构建模块 . 它可以从化学供应商处购买,用于各种研究应用 .

亲电芳香取代反应

该化合物已用于区域选择性亲电芳香取代反应 . 例如,4-(4-溴-5-氯-3-甲基-1 H-吡唑-1-基)

安全和危害

“4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride” is classified as a dangerous substance. It has a GHS05 hazard symbol, indicating that it is corrosive . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

作用机制

Target of Action

It’s worth noting that similar compounds have been used in the synthesis of new pyrazole families, which have shown activity against leishmania parasites .

Mode of Action

It’s known that the compound can be obtained through a regioselective electrophilic aromatic substitution reaction between the corresponding 1-phenylpyrazole derivative and chlorosulfonic acid .

Biochemical Pathways

Related compounds have been found to exhibit activity against leishmania parasites, suggesting potential involvement in biochemical pathways related to parasitic infection .

Result of Action

Related compounds have shown activity against leishmania parasites, suggesting potential antiparasitic effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride. For instance, it’s recommended to store the compound under an inert gas (nitrogen or argon) at 2-8°C . Contact with water can liberate toxic gas , indicating that moisture levels in the environment could affect the compound’s stability and safety.

属性

IUPAC Name |

4-pyrazol-1-ylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2S/c10-15(13,14)9-4-2-8(3-5-9)12-7-1-6-11-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHXRGFFTKHQGOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380112 | |

| Record name | 4-(1H-PYRAZOL-1-YL)BENZENESULFONYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18336-39-5 | |

| Record name | 4-(1H-PYRAZOL-1-YL)BENZENESULFONYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

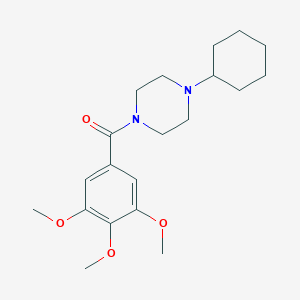

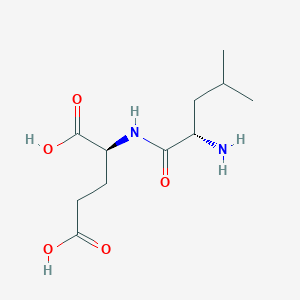

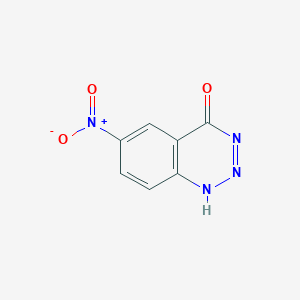

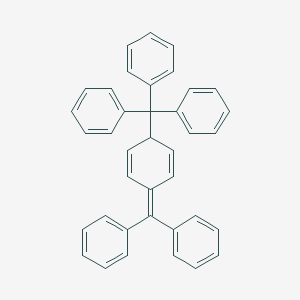

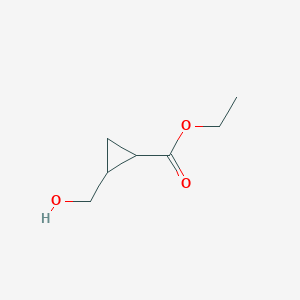

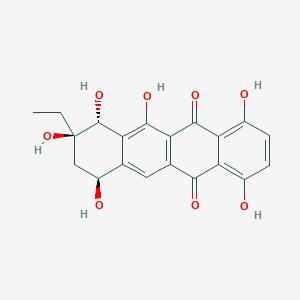

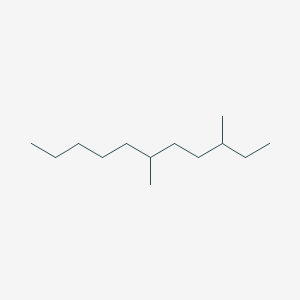

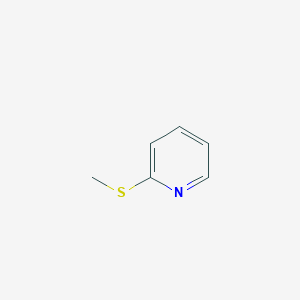

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[b]thiophene, 2-propyl-](/img/structure/B99072.png)

![[1,3,2]Dioxaborinan-2-ol](/img/structure/B99093.png)